molecular formula C18H20ClNO5S B12392680 C18H20ClNO5S

C18H20ClNO5S

Cat. No.: B12392680
M. Wt: 397.9 g/mol
InChI Key: NOOHVTMKDANSCX-INIZCTEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves several steps. One common method includes the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20ClNO5S

Molecular Weight

397.9 g/mol

IUPAC Name

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1

InChI Key

NOOHVTMKDANSCX-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

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